

Application Notes and Protocols for VCH-286 (GSK2556286) in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of **VCH-286** (also known as GSK2556286), a novel antitubercular agent. **VCH-286** exhibits potent activity against Mycobacterium tuberculosis (Mtb) by targeting cholesterol catabolism, a critical pathway for the pathogen's survival within host macrophages.

Mechanism of Action

VCH-286 functions as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in M. tuberculosis.[1][2][3] This activation leads to a significant, approximately 50-fold increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] The elevated cAMP acts as a key signaling molecule that subsequently inhibits the catabolism of cholesterol, thereby depriving the bacterium of an essential carbon source, particularly during intracellular growth.[1][4] This unique mechanism of action makes **VCH-286** highly effective against intracellular Mtb.

Data Presentation

Table 1: In Vitro Efficacy of VCH-286 against Mycobacterium tuberculosis

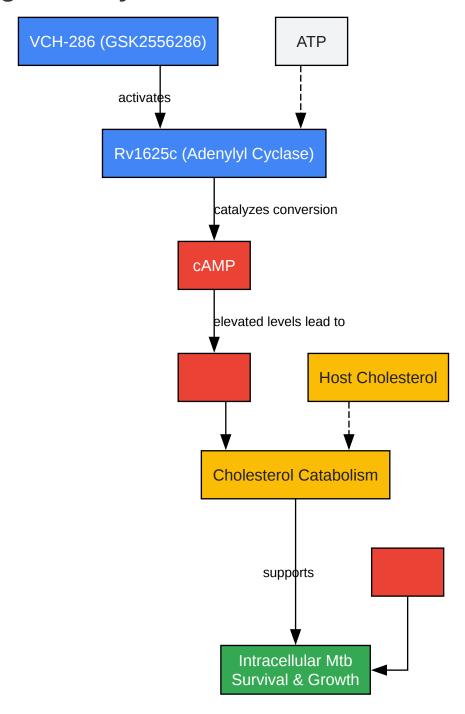


Assay Type	Mtb Strain	Cell Line (if applicabl e)	Key Paramete r	VCH-286 Concentr ation	Result	Referenc e
Intracellula r Growth Inhibition	H37Rv (luciferase reporter)	THP-1	IC50	0.07 μΜ	Potent inhibition of intracellular Mtb	[5][6]
Axenic Growth Inhibition	H37Rv	N/A	IC50	2.12 μΜ	Activity dependent on cholesterol in media	[2]
Axenic Growth Inhibition	Erdman	N/A	IC50	0.71 μΜ	Activity dependent on cholesterol in media	[2]
Axenic Growth Inhibition (no cholesterol)	H37Rv	N/A	IC50	>125 μM	No significant activity without cholesterol	[2]
Axenic Growth Inhibition (no cholesterol)	Erdman	N/A	IC50	>50 μM	No significant activity without cholesterol	[2]
cAMP Production	Erdman	N/A	Fold Increase	5 μΜ	~50-fold increase in intracellular cAMP	[1][2]



Cholesterol Catabolism Inhibition	Erdman	N/A	14CO2 Release	10 μΜ	90% reduction in 14CO2 release	[2]
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Signaling Pathway





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VCH-286 Mechanism of Action

Experimental ProtocolsIntracellular Mtb Growth Inhibition Assay

This protocol is adapted from studies demonstrating the potent intracellular activity of **VCH-286**. [5][6]

Objective: To determine the 50% inhibitory concentration (IC50) of **VCH-286** against M. tuberculosis residing within macrophages.

Materials:

- THP-1 human monocytic cell line
- RPMI 1640 medium with 10% FBS, 1 mM pyruvate, and 2 mM L-glutamine
- M. tuberculosis H37Rv expressing a luciferase reporter gene
- Middlebrook 7H9 broth with 10% ADC, 0.4% glycerol, and 0.05% Tween 80
- VCH-286 (GSK2556286)
- 96-well clear bottom white plates
- Luciferase assay reagent

Procedure:

- Cell Culture: Culture THP-1 cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator.
- Differentiation: Seed THP-1 cells into 96-well plates at an appropriate density and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
- Bacterial Culture: Grow the luciferase-expressing Mtb H37Rv strain in 7H9 broth to mid-log phase.



- Infection: Infect the differentiated THP-1 cells with the Mtb reporter strain at a multiplicity of infection (MOI) of 1 to 5. Incubate for 2-4 hours.
- Compound Addition: Wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of **VCH-286**. Include a no-drug control (DMSO vehicle) and a positive control (e.g., rifampicin).
- Incubation: Incubate the infected cells for 3-5 days at 37°C with 5% CO2.
- Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
- Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular cAMP Levels

This protocol is based on methods used to elucidate the mechanism of action of VCH-286.[1]

Objective: To quantify the change in intracellular cAMP levels in M. tuberculosis following treatment with **VCH-286**.

Materials:

- M. tuberculosis Erdman or other suitable strain
- 7H9 medium supplemented with 0.5 mM cholesterol
- VCH-286 (GSK2556286)
- Acetonitrile-methanol-water (2:2:1, v/v/v) extraction solvent
- 8-Br-cAMP (internal standard)
- Bead beater and sterile beads
- LC-MS/MS system

Procedure:

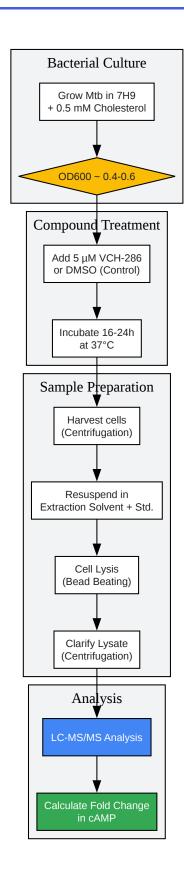
Methodological & Application





- Bacterial Culture: Grow M. tuberculosis in 7H9 medium containing 0.5 mM cholesterol to an OD600 of approximately 0.4-0.6.
- Compound Treatment: Add VCH-286 at a final concentration of 5 μM. Include a DMSO vehicle control. Incubate for 16-24 hours at 37°C.
- Cell Harvesting: Harvest the bacterial cells by centrifugation.
- Metabolite Extraction: Resuspend the cell pellet in the cold extraction solvent. Add the internal standard (8-Br-cAMP).
- Cell Lysis: Lyse the cells using a bead beater (e.g., 3 cycles at 6 m/s for 30 seconds, with cooling on ice between cycles).
- Sample Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the cAMP levels in the supernatant using a suitable LC-MS/MS method.
- Data Analysis: Normalize the cAMP signal to the internal standard and cell density. Calculate
 the fold change in cAMP levels in VCH-286-treated samples compared to the DMSO control.





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Workflow for cAMP Measurement



Cholesterol Catabolism Assay (14CO2 Release)

This assay directly measures the inhibitory effect of VCH-286 on cholesterol degradation.[4]

Objective: To quantify the inhibition of cholesterol catabolism by measuring the release of 14CO2 from 14C-labeled cholesterol.

Materials:

- M. tuberculosis
- Cholesterol-acetate medium
- [4-14C]-cholesterol
- VCH-286 (GSK2556286)
- Scintillation vials and fluid
- CO2 trapping agent (e.g., KOH)

Procedure:

- Bacterial Culture: Grow M. tuberculosis in a medium containing cholesterol and acetate.
- Assay Setup: In a sealed culture flask, add the bacterial culture, [4-14C]-cholesterol, and
 VCH-286 at the desired concentration (e.g., 10 μM) or DMSO as a control.
- CO2 Trapping: Place a small tube containing a CO2 trapping agent inside the sealed flask, ensuring it does not come into contact with the culture medium.
- Incubation: Incubate the flasks at 37°C with shaking for a defined period.
- Measurement: At the end of the incubation, collect the CO2 trapping agent.
- Scintillation Counting: Add the trapping agent to a scintillation cocktail and measure the amount of captured 14CO2 using a scintillation counter.



Data Analysis: Compare the 14CO2 counts from VCH-286-treated cultures to the DMSO control to determine the percent inhibition of cholesterol catabolism.

Safety Precautions

All work with Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Standard laboratory personal protective equipment should be worn when handling **VCH-286**. Refer to the Safety Data Sheet (SDS) for detailed information.

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References

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